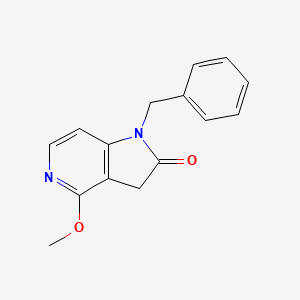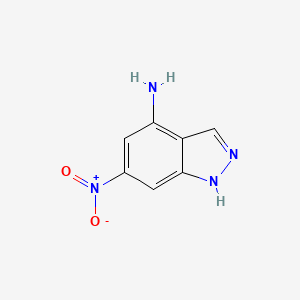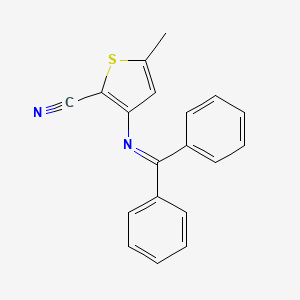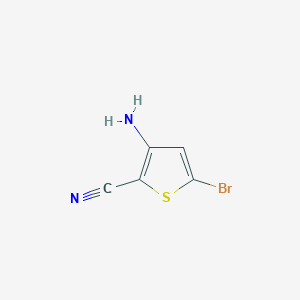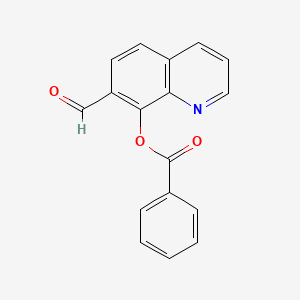
N,N-dimethyl-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide
Descripción general
Descripción
N,N-dimethyl-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide, also known as DMSTA, is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. DMSTA is a sulfur-containing compound that belongs to the class of triazoles, a group of heterocyclic compounds that are widely used in medicinal chemistry and biochemistry. DMSTA has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Aplicaciones Científicas De Investigación
Antiviral and Virucidal Activity
- Study 1: Synthesized derivatives of N,N-dimethyl-2-(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)acetamide demonstrated potential in reducing viral replication of human adenovirus type 5 and ECHO-9 virus, indicating their antiviral and virucidal capabilities (Wujec et al., 2011).
Antimicrobial and Antifungal Properties
- Study 2: A series of derivatives were synthesized and tested for their antibacterial and antifungal activity. These compounds exhibited potential against various microorganisms, including Staphylococcus aureus and Candida albicans, indicating their applicability in antimicrobial and antifungal treatments (Baviskar et al., 2013).
- Study 3: Another series of derivatives showed antimicrobial efficacy against a range of pathogens, highlighting the broad spectrum of potential applications of these compounds in combating infectious diseases (MahyavanshiJyotindra et al., 2011).
Pharmacological Potential
- Study 4: Some compounds derived from this compound were investigated for their effects on the central nervous system (CNS) in mice, suggesting a possible application in CNS-related pharmacological research (Maliszewska-Guz et al., 2005).
Cancer Research
- Study 5: A study involving novel acefylline-derived 1,2,4-triazole hybrids with N-phenyl acetamide moieties showed significant inhibitory potential against two cancer cell lines, A549 (lung) and MCF-7 (breast), demonstrating the compound's potential as an anti-cancer agent (Shahzadi et al., 2021).
Enzyme Inhibition Studies
- Study 6: N-aryl derivatives of the compound were synthesized and evaluated for their inhibitory potential against enzymes like acetylcholinesterase (AChE) and butyrylcholinestrase (BChE), indicating potential use in enzyme inhibition studies (Riaz et al., 2020).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit good antimicrobial activities . They are also known to have potential as cancer prevention agents .
Mode of Action
It can be inferred from related compounds that it may interact with its targets to diminish or eliminate free radicals, thereby protecting cells against oxidative injury .
Biochemical Pathways
Based on the reported antimicrobial and potential anticancer activities of related compounds , it can be speculated that this compound may interfere with the metabolic pathways of microorganisms or cancer cells.
Result of Action
Based on the reported activities of related compounds , it can be speculated that this compound may exhibit antimicrobial and potential anticancer effects.
Propiedades
IUPAC Name |
N,N-dimethyl-2-(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4OS/c1-5-8-9-7(13)11(5)4-6(12)10(2)3/h4H2,1-3H3,(H,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHLPOKMYPKCOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




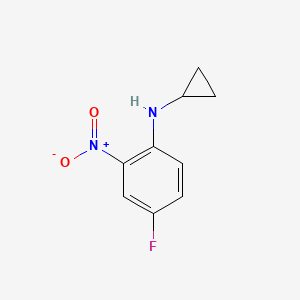
![3-(2-aminoethyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1370937.png)

![5-Bromo-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B1370941.png)
